Cas no 41833-17-4 (1-(4-hydroxybenzyl)imidazole)
1-(4-hydroxybenzyl)imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-hydroxybenzyl)imidazole
- 4-(imidazol-1-ylmethyl)phenol
- 4-[(1-imidazolyl)methyl]phenol
- 4-[(1H-imidazol-1-yl)methyl]phenol
- 4-(1h-imidazol-1-ylmethyl)phenol
- CHEMBL166845
- PD181532
- SCHEMBL6323414
- AKOS016347669
- 41833-17-4
- 4-Imidazol-1-ylmethyl-phenol
- BDBM50188086
- LS-12696
- 4-((1H-imidazol-1-yl)methyl)phenol
- DTXSID30194643
- Phenol, 4-(1H-imidazol-1-ylmethyl)-
- STL433190
- n-p-hydroxybenzylimidazole
- 4-Hobi
- 4-(1h-imidazolylmethyl)phenol
-
- MDL: MFCD23103189
- Inchi: 1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2
- InChI Key: ZEFROCQEWXHIEP-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)CN1C=NC=C1
Computed Properties
- Exact Mass: 174.079
- Monoisotopic Mass: 174.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Density: 1.16
- Boiling Point: 389.6°C at 760 mmHg
- Flash Point: 189.5°C
- Refractive Index: 1.604
1-(4-hydroxybenzyl)imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D597093-500mg |
4-((1H-Imidazol-1-yl)methyl)phenol |
41833-17-4 | 95% | 500mg |
$345 | 2024-06-03 | |
| eNovation Chemicals LLC | D597093-1g |
4-((1H-Imidazol-1-yl)methyl)phenol |
41833-17-4 | 95% | 1g |
$550 | 2024-06-03 | |
| A2B Chem LLC | AG04560-500mg |
4-((1H-Imidazol-1-yl)methyl)phenol |
41833-17-4 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AG04560-1g |
4-((1H-Imidazol-1-yl)methyl)phenol |
41833-17-4 | >95% | 1g |
$509.00 | 2024-04-20 | |
| A2B Chem LLC | AG04560-5g |
4-((1H-Imidazol-1-yl)methyl)phenol |
41833-17-4 | >95% | 5g |
$995.00 | 2024-04-20 | |
| A2B Chem LLC | AG04560-10g |
4-((1H-Imidazol-1-yl)methyl)phenol |
41833-17-4 | >95% | 10g |
$1412.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D597093-500mg |
4-((1H-Imidazol-1-yl)methyl)phenol |
41833-17-4 | 95% | 500mg |
$345 | 2025-02-25 | |
| eNovation Chemicals LLC | D597093-1g |
4-((1H-Imidazol-1-yl)methyl)phenol |
41833-17-4 | 95% | 1g |
$550 | 2025-02-25 | |
| eNovation Chemicals LLC | D597093-500mg |
4-((1H-Imidazol-1-yl)methyl)phenol |
41833-17-4 | 95% | 500mg |
$345 | 2025-02-20 | |
| eNovation Chemicals LLC | D597093-1g |
4-((1H-Imidazol-1-yl)methyl)phenol |
41833-17-4 | 95% | 1g |
$550 | 2025-02-20 |
1-(4-hydroxybenzyl)imidazole Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1-(4-hydroxybenzyl)imidazole
Introduction to 1-(4-hydroxybenzyl)imidazole (CAS No. 41833-17-4)
1-(4-hydroxybenzyl)imidazole, identified by the Chemical Abstracts Service Number (CAS No.) 41833-17-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a 4-hydroxybenzyl side chain introduces unique chemical properties that make it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structure of 1-(4-hydroxybenzyl)imidazole consists of an imidazole core linked to a benzyl group substituted with a hydroxyl (-OH) functional group at the para position relative to the benzene ring. This arrangement imparts both hydrophilic and lipophilic characteristics, enhancing its solubility in multiple solvents and facilitating its interaction with biological targets. The hydroxyl group, in particular, serves as a key site for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
In recent years, 1-(4-hydroxybenzyl)imidazole has been extensively studied for its potential applications in medicinal chemistry. Its imidazole moiety is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The hydroxybenzyl group further modulates these activities by influencing metabolic pathways and binding interactions with target proteins or enzymes. Preliminary studies have demonstrated that derivatives of this compound can modulate kinase activity, making it a promising scaffold for developing novel therapeutic agents.
One of the most compelling aspects of 1-(4-hydroxybenzyl)imidazole is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop novel inhibitors targeting diseases such as cancer and neurodegenerative disorders. For instance, recent advancements in structure-activity relationship (SAR) studies have highlighted the importance of optimizing the substitution patterns on both the imidazole ring and the benzyl side chain to enhance binding affinity and selectivity.
The pharmacokinetic profile of 1-(4-hydroxybenzyl)imidazole has also been a subject of interest. Its moderate solubility in water and lipids suggests potential for oral administration, while its stability under physiological conditions enhances its suitability for drug development. Additionally, computational modeling has been employed to predict how modifications to the molecule could improve its bioavailability and reduce off-target effects.
Recent publications have explored the synthetic pathways for producing 1-(4-hydroxybenzyl)imidazole efficiently and cost-effectively. One notable approach involves the condensation of 4-formylphenol with imidazole under basic conditions, followed by reduction to yield the desired product. This method offers high yields and minimal byproducts, making it suitable for industrial-scale production. Furthermore, green chemistry principles have been integrated into these processes to minimize environmental impact.
The biological activity of 1-(4-hydroxybenzyl)imidazole has been further investigated through high-throughput screening (HTS) campaigns. These studies have identified several derivatives with potent inhibitory effects on enzymes implicated in cancer progression, such as tyrosine kinases and proteases. The hydroxylbenzyl group, in particular, has been shown to enhance binding interactions by forming hydrogen bonds with key residues in target proteins.
In conclusion, 1-(4-hydroxybenzyl)imidazole (CAS No. 41833-17-4) represents a valuable compound in pharmaceutical research due to its structural versatility and biological potential. Its unique combination of functional groups allows for extensive modifications, enabling the development of novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.
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